molecular formula C15H19ClF2N2O B4584057 2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide

2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide

Cat. No. B4584057
M. Wt: 316.77 g/mol
InChI Key: DVOJUZNTCJSXOY-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide is a chemical compound that belongs to the class of benzamides, incorporating chloro, difluoro, and piperidinyl functional groups. This compound is of interest due to its structural specificity and potential for varied chemical properties and reactions.

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to this compound, typically involves multi-step chemical processes. Key steps may include the preparation of intermediates through elimination, reduction, and bromination reactions, followed by coupling with piperidin-4-one derivatives. For example, a related synthesis process involved creating a novel non-peptide CCR5 antagonist through the reaction of synthesized intermediates, showcasing the complexity and precision required in synthesizing such compounds (H. Bi, 2014).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives, including fluorinated and chlorinated variants, often employs techniques like NMR, IR, and MS to characterize the structural attributes and confirm the synthesis of the desired compound. These analyses provide detailed insights into the molecular geometry, electronic configuration, and overall molecular architecture, essential for understanding the compound's chemical behavior (S. Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of benzamide derivatives like this compound are influenced by the presence of chloro and difluoro substituents, which can affect electron distribution and molecular polarity. These substituents may enhance the compound's reactivity towards nucleophilic substitution reactions, potentially leading to a range of chemical transformations applicable in various synthetic pathways (A. Richter et al., 2021).

Scientific Research Applications

Antiarrhythmic and Antidementia Agents

Research has explored benzamides with heterocyclic amide side chains for their oral antiarrhythmic activity, highlighting compounds like flecainide acetate, which underwent extensive animal studies and clinical trials as an antiarrhythmic agent (Banitt, Bronn, Coyne, & Schmid, 1977). Another study synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that certain derivatives dramatically enhanced anti-acetylcholinesterase activity, suggesting potential as antidementia agents (Sugimoto et al., 1990).

Gastrointestinal Motility Enhancement

A series of benzamide derivatives was synthesized to evaluate their effect on gastrointestinal motility, identifying compounds that accelerated gastric emptying and increased defecation frequency, indicating potential as prokinetic agents (Sonda et al., 2004). Another study designed orally active benzamide derivatives as serotonin 4 receptor agonists, showing enhanced gastrointestinal motility and superior oral bioavailability compared to previous compounds (Sonda et al., 2003).

Antipsychotic and Antiretroviral Research

Heterocyclic analogues of benzamide were evaluated as potential antipsychotic agents, showing promising in vivo activities and reduced potential for extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996). Research on piperidine-4-carboxamide CCR5 antagonists led to the discovery of TAK-220, a compound with highly potent anti-HIV-1 activity, good CCR5 binding affinity, and strong inhibition of viral replication in human cells (Imamura et al., 2006).

properties

IUPAC Name

2-chloro-4,5-difluoro-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClF2N2O/c1-2-5-20-6-3-10(4-7-20)19-15(21)11-8-13(17)14(18)9-12(11)16/h8-10H,2-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOJUZNTCJSXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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